molecular formula C9H12ClN B12772609 (2R)-1-(3-chlorophenyl)propan-2-amine CAS No. 26632-69-9

(2R)-1-(3-chlorophenyl)propan-2-amine

Cat. No.: B12772609
CAS No.: 26632-69-9
M. Wt: 169.65 g/mol
InChI Key: ORWQJKNRYUIFJU-SSDOTTSWSA-N
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Description

(2R)-1-(3-chlorophenyl)propan-2-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3-chlorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-chlorobenzaldehyde with a suitable amine source, such as ®-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are also explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(3-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

(2R)-1-(3-chlorophenyl)propan-2-amine finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-(3-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(3-chlorophenyl)propan-2-amine: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.

    1-(3-chlorophenyl)propan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    1-(3-chlorophenyl)ethan-2-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(2R)-1-(3-chlorophenyl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

26632-69-9

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(2R)-1-(3-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3/t7-/m1/s1

InChI Key

ORWQJKNRYUIFJU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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